1-(Isoquinolin-5-YL)propan-1-one
Overview
Description
“1-(Isoquinolin-5-YL)propan-1-one” is a chemical compound with the molecular formula C12H11NO . Its molecular weight is 185.22 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The exact mass of the compound is 185.084063974 .
Scientific Research Applications
Synthetic Applications and Biological Activities
Isoquinoline Alkaloids and Anti-TMV Activity : Research has identified new isoquinoline alkaloids derived from the whole plants of Thalictrum glandulosissimum. These compounds, including derivatives closely related to 1-(Isoquinolin-5-yl)propan-1-one, demonstrated weak anti-tobacco mosaic virus (anti-TMV) activity, indicating their potential as bioactive molecules in plant protection (Hu et al., 2020).
Smooth Muscle Relaxant Activity : Another study focused on isoquinoline precursors' synthesis and their biological evaluation, particularly their effects on smooth muscle (SM) relaxation. These studies are essential for understanding the potential therapeutic applications of these compounds in treating conditions associated with smooth muscle dysfunction (Milusheva et al., 2022).
Hybrid Compounds Synthesis : A novel approach led to the synthesis of a hybrid compound involving 1,2,3,4-tetrahydroquinoline and ibuprofen derivatives. This research underscores the versatility of isoquinoline derivatives in creating molecules with potential antioxidant and anti-inflammatory properties (Manolov et al., 2022).
Inhibitory Activity Evaluation : The exploration of 1-(isoquinolin-1-yl)guanidine derivatives through a silver triflate-catalyzed reaction highlighted the potential of such compounds as inhibitors for specific biological targets, showcasing the isoquinoline scaffold's utility in drug discovery (Wang et al., 2011).
Properties
IUPAC Name |
1-isoquinolin-5-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHLCOLHKNWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695108 | |
Record name | 1-(Isoquinolin-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-01-1 | |
Record name | 1-(Isoquinolin-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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